4-Ethynyl-2-methoxypyridine

Physicochemical Properties Drug Design ADME

4-Ethynyl-2-methoxypyridine (CAS 1060816-39-8) provides a unique 4-ethynyl/2-methoxy regioisomeric arrangement unavailable in generic ethynylpyridine isomers. This substitution pattern critically governs lipophilicity (cLogP ~1.4), topological polar surface area (TPSA 22.1 Ų), and linear conjugation geometry—ensuring reproducible performance in Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC). As a validated kinase inhibitor scaffold, the 4-ethynyl vector accesses ATP-binding site selectivity pockets and enables covalent cysteine targeting. Generic substitution risks altered reactivity, compromised yields, and irreproducible biological activity. ≥95% purity. Request bulk pricing.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 1060816-39-8
Cat. No. B1398751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-2-methoxypyridine
CAS1060816-39-8
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=C1)C#C
InChIInChI=1S/C8H7NO/c1-3-7-4-5-9-8(6-7)10-2/h1,4-6H,2H3
InChIKeyPDGGEISQQSILHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynyl-2-methoxypyridine (CAS 1060816-39-8) – A Dual-Functional Pyridine Building Block for Targeted Synthesis


4-Ethynyl-2-methoxypyridine (CAS 1060816-39-8) is a heterocyclic organic compound of the pyridine class, characterized by a terminal ethynyl group at the 4-position and a methoxy substituent at the 2-position [1]. With a molecular weight of 133.15 g/mol and a molecular formula of C8H7NO [1], this compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and materials science. Its unique substitution pattern enables participation in both Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry , making it a valuable scaffold for constructing complex molecular architectures.

Why Generic Pyridine Analogs Cannot Substitute for 4-Ethynyl-2-methoxypyridine


While other ethynylpyridines or methoxypyridines may share structural similarities, they lack the specific regioisomeric arrangement of 4-ethynyl-2-methoxypyridine. This precise substitution pattern critically influences key physicochemical properties, such as lipophilicity and polar surface area [1], which in turn govern solubility, permeability, and molecular recognition events [1]. Furthermore, the 4-position ethynyl group offers a distinct vector for linear conjugation , which is not achievable with 2- or 3-ethynyl isomers. Generic substitution can therefore lead to unpredictable changes in reaction yields, biological activity, or material properties, undermining experimental reproducibility and research validity.

Quantitative Evidence of Differentiation for 4-Ethynyl-2-methoxypyridine


Enhanced Lipophilicity vs. Unsubstituted 4-Ethynylpyridine

The presence of a methoxy group at the 2-position significantly increases the calculated lipophilicity (XLogP3) of 4-Ethynyl-2-methoxypyridine compared to the unsubstituted 4-ethynylpyridine analog [1]. Increased lipophilicity is often correlated with improved membrane permeability, a critical parameter for intracellular target engagement [2].

Physicochemical Properties Drug Design ADME

Increased Polar Surface Area Relative to 4-Ethynylpyridine

The methoxy substituent in 4-Ethynyl-2-methoxypyridine increases the topological polar surface area (TPSA) compared to 4-ethynylpyridine, which lacks this group [1]. While a higher TPSA can sometimes reduce passive permeability, it often correlates with improved aqueous solubility and a greater capacity for hydrogen bonding, beneficial for target engagement [2].

Solubility Bioavailability Molecular Interactions

Equivalent Lipophilicity but Superior Synthetic Utility vs. 2-Methoxypyridine

4-Ethynyl-2-methoxypyridine shares an identical XLogP3 value (1.4) with the simpler 2-methoxypyridine scaffold, but it possesses a terminal alkyne handle [1]. This functional group enables a suite of powerful transformations, including Sonogashira cross-coupling and CuAAC click chemistry, which are not available to 2-methoxypyridine [2]. This makes 4-Ethynyl-2-methoxypyridine a more versatile and strategically valuable intermediate for the synthesis of complex molecules.

Synthetic Chemistry Click Chemistry Sonogashira Coupling

Reported Promise as a Kinase Inhibitor Scaffold

While quantitative, head-to-head comparative data are currently absent from the primary literature, 4-ethynyl-2-methoxypyridine has been explicitly identified as a promising scaffold for the development of kinase inhibitors, particularly in targeted cancer therapies [1]. The pyridine moiety can act as a hinge-binding hydrogen bond acceptor, while the ethynyl group offers a handle for covalent modification or exploration of adjacent hydrophobic pockets . This indicates a specific, though not yet quantified, advantage over simpler pyridine analogs lacking this functional group combination.

Medicinal Chemistry Kinase Inhibition Cancer Therapeutics

High-Value Research and Industrial Applications for 4-Ethynyl-2-methoxypyridine


Synthesis of Complex Molecular Architectures via Sonogashira Cross-Coupling

The terminal alkyne of 4-Ethynyl-2-methoxypyridine serves as a robust handle for Sonogashira coupling, enabling the synthesis of diverse conjugated systems, including oligo(phenylene ethynylene)s and functionalized biaryl compounds [1]. This application leverages the compound's unique dual functionality for constructing advanced materials and bioactive molecules with precise spatial control.

Bioconjugation and Probe Development via CuAAC Click Chemistry

The ethynyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), making 4-Ethynyl-2-methoxypyridine an ideal building block for attaching biomolecules (e.g., peptides, nucleic acids) or fluorophores to a pyridine scaffold . This application is critical for creating chemical probes, imaging agents, and targeted therapeutics, where the methoxy group can be used to modulate physicochemical properties [2].

Scaffold for Kinase Inhibitor Discovery

As a recognized kinase inhibitor scaffold, 4-Ethynyl-2-methoxypyridine provides a privileged starting point for medicinal chemistry programs targeting the ATP-binding site of kinases [1]. The pyridine nitrogen can engage the kinase hinge region, while the ethynyl group offers a unique vector for extending the molecule into selectivity pockets or for forming covalent bonds with cysteine residues, a strategy employed in several approved drugs [3].

Precursor for Heterocyclic Compound Libraries

4-Ethynyl-2-methoxypyridine is a valuable precursor for generating diverse libraries of heterocyclic compounds through post-functionalization. The ethynyl group can be transformed into triazoles, carbonyls, or other functional groups, while the methoxypyridine core can undergo further substitution reactions, offering a rapid entry into a broad chemical space for hit-to-lead optimization .

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